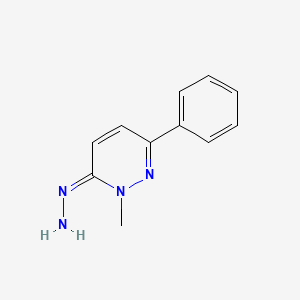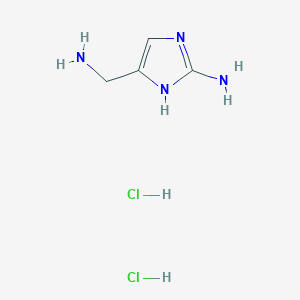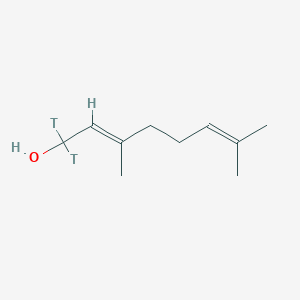
(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alkane or alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with cellular receptors and enzymes are also being investigated to understand its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3,7-dimethylocta-2,6-dien-1-ol: Similar in structure but lacks the ditritio substitution.
(2E)-3,7-dimethyl-1-octen-3-ol: Another related compound with a different functional group arrangement.
Uniqueness
What sets (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol apart is its unique ditritio substitution, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i8T2 |
Clave InChI |
GLZPCOQZEFWAFX-XPUBFWRSSA-N |
SMILES isomérico |
[3H]C([3H])(/C=C(\C)/CCC=C(C)C)O |
SMILES canónico |
CC(=CCCC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
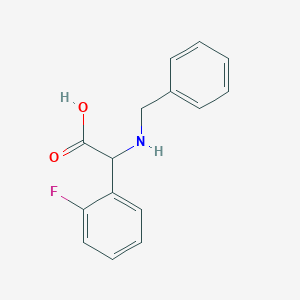

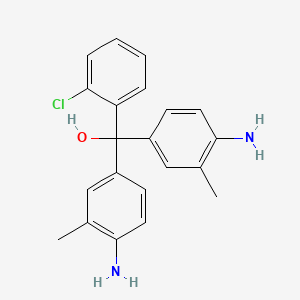

![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
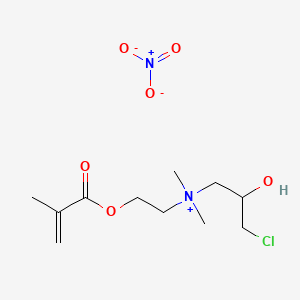

![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
